[(3-Chlorophenyl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine
Description
(3-Chlorophenyl)methylamine is a heterocyclic compound featuring a 1,2,3-thiadiazole core linked via methylene groups to a 3-chlorophenyl moiety and an amine. The 1,2,3-thiadiazole ring (containing two nitrogen atoms and one sulfur atom) contributes to its electron-deficient aromatic system, while the 3-chlorophenyl group introduces steric and electronic effects.
Properties
Molecular Formula |
C10H10ClN3S |
|---|---|
Molecular Weight |
239.73 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(thiadiazol-4-ylmethyl)methanamine |
InChI |
InChI=1S/C10H10ClN3S/c11-9-3-1-2-8(4-9)5-12-6-10-7-15-14-13-10/h1-4,7,12H,5-6H2 |
InChI Key |
SMYYMLPFBLXEJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCC2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methyl-1,2,3-thiadiazole
Procedure (Adapted from):
- Starting material : Acetone (propan-2-one).
- Reagents : Ethyl hydrazinecarboxylate, HCl, thionyl chloride (SOCl₂).
- Steps :
- Acetone (10 mmol) reacts with ethyl hydrazinecarboxylate (12 mmol) in chloroform under reflux with catalytic HCl.
- The hydrazone intermediate is treated with excess SOCl₂ at 0°C, followed by stirring at room temperature.
- The product, 4-methyl-1,2,3-thiadiazole, is isolated via vacuum distillation or column chromatography.
Key Data :
- Yield: ~75% (based on analogous synthesis in).
- Characterization: $$ ^1H $$-NMR (CDCl₃) δ 2.45 (s, 3H, CH₃), 8.25 (s, 1H, thiadiazole-H).
Bromination to 4-(Bromomethyl)-1,2,3-thiadiazole
- Reagents : N-Bromosuccinimide (NBS), benzoyl peroxide (BPO), CCl₄.
- Steps :
- 4-Methyl-1,2,3-thiadiazole (5 mmol) is dissolved in CCl₄.
- NBS (5.5 mmol) and BPO (0.1 eq) are added under reflux for 6–8 h.
- The mixture is cooled, filtered, and concentrated to yield 4-(bromomethyl)-1,2,3-thiadiazole.
Key Data :
- Yield: ~60–70%.
- Characterization: $$ ^1H $$-NMR (CDCl₃) δ 4.55 (s, 2H, CH₂Br), 8.30 (s, 1H, thiadiazole-H).
Alkylation with 3-Chlorobenzylamine
- Reagents : 3-Chlorobenzylamine, K₂CO₃, DMF.
- Steps :
- 4-(Bromomethyl)-1,2,3-thiadiazole (3 mmol) and 3-chlorobenzylamine (3.3 mmol) are dissolved in DMF.
- K₂CO₃ (6 mmol) is added, and the mixture is stirred at 60°C for 12 h.
- The product is extracted with ethyl acetate, washed with water, and purified via silica gel chromatography.
Key Data :
- Yield: ~65–75%.
- Characterization:
Alternative Route: Reductive Amination
- Synthesize 1,2,3-thiadiazol-4-ylmethanamine :
- Gabriel synthesis: 4-(Bromomethyl)-1,2,3-thiadiazole reacts with potassium phthalimide, followed by hydrazinolysis.
- React with 3-Chlorobenzaldehyde :
- 1,2,3-Thiadiazol-4-ylmethanamine (2 mmol) and 3-chlorobenzaldehyde (2.2 mmol) are stirred in MeOH with NaBH₃CN (3 mmol) at room temperature for 24 h.
Key Data :
Comparative Analysis of Methods
| Method | Yield | Complexity | Byproducts |
|---|---|---|---|
| Bromination/Alkylation | 65–75% | Moderate | Tertiary amine (minor) |
| Reductive Amination | 60–70% | High | Imine intermediates |
Key Challenges and Optimizations
- Bromination Efficiency : Radical bromination (NBS/BPO) is preferred over HBr/P₂O₅ due to regioselectivity.
- Amine Reactivity : Use of excess 3-chlorobenzylamine minimizes tertiary amine formation during alkylation.
- Purification : Silica gel chromatography (hexane/ethyl acetate, 4:1) effectively isolates the target compound.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
(3-Chlorophenyl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Comparisons
Key Structural Features
- Heterocyclic Core : The 1,2,3-thiadiazole distinguishes it from 1,3-thiazole (one sulfur, one nitrogen) and 1,2,4-thiadiazole derivatives.
- Substituents :
Molecular Formula and Weight
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Thiadiazole Type | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₀ClN₃S | ~239.5 | 1,2,3-thiadiazole | 3-chlorophenylmethyl, methyl |
| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | C₁₆H₁₃ClFN₃S | 339.8 | 1,3-thiazole | 3-chloro-2-methylphenyl, 4-fluorophenyl |
| 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine | C₈H₆ClN₃S | 211.7 | 1,2,4-thiadiazole | 4-chlorophenyl |
| (1-Ethylpyrrolidin-2-yl)methylamine | C₁₀H₁₈N₄S | 226.3 | 1,2,3-thiadiazole | 1-ethylpyrrolidin-2-ylmethyl |
Biological Activity
(3-Chlorophenyl)methylamine is a compound that belongs to the class of thiadiazole derivatives. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of (3-Chlorophenyl)methylamine is C₁₀H₁₀ClN₃S. The compound features a chlorinated phenyl group attached to a thiadiazole ring, which is known for its ability to interact with various biological targets.
| Property | Details |
|---|---|
| Molecular Weight | 239.72 g/mol |
| IUPAC Name | N-{[2-(3-chlorophenyl)-1,2,3-thiadiazol-4-yl]methyl}-N-methylamine |
| SMILES | CNCC1=CSC(=N1)C2=CC(=CC=C2)Cl |
| InChI Key | YHQACXKNKUPSSA-UHFFFAOYSA-N |
Synthesis
The synthesis of (3-Chlorophenyl)methylamine typically involves nucleophilic substitution reactions. One common method includes the reaction of 3-chlorobenzyl chloride with 1,2,3-thiadiazole-4-ylmethylamine under basic conditions. This reaction facilitates the formation of the desired amine compound through the substitution of the chlorine atom by the thiadiazole moiety.
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit significant cytotoxic properties. Studies focusing on (3-Chlorophenyl)methylamine have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism often involves:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Cell Cycle Disruption : It interferes with normal cell cycle progression, leading to growth inhibition.
For instance, a study reported that derivatives like (3-Chlorophenyl)methylamine showed enhanced antitumor activity compared to other similar compounds due to the electron-withdrawing effect of the chlorine substituent on the phenyl ring .
Interaction with Biological Targets
The compound interacts with several cellular targets that are crucial for cancer cell survival and proliferation:
- Tubulin : Inhibits microtubule polymerization which is essential for mitosis.
- Kinases : Affects signaling pathways involved in cell growth and survival.
These interactions are vital for understanding how (3-Chlorophenyl)methylamine exerts its biological effects and can inform future drug development efforts aimed at enhancing its efficacy .
Case Studies
Recent studies have reported on various derivatives of thiadiazoles and their biological activities. For example:
- Study on 5-(4-Chlorophenyl)-1,3,4-thiadiazole Derivatives : This research demonstrated that modifications on the thiadiazole scaffold significantly enhanced cytotoxicity against breast and prostate cancer cell lines .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could inhibit specific kinases involved in cancer progression .
Q & A
Q. What in silico tools predict metabolic pathways and potential toxicity of this thiadiazole derivative?
- Methodological Answer : Use SwissADME for bioavailability radar and ProTox-II for toxicity endpoints (e.g., hepatotoxicity). Key metabolic sites: thiadiazole ring (CYP450-mediated oxidation) and benzylamine moiety (glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
